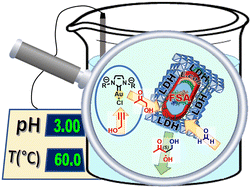Aldolase and N-heterocyclic carbene gold(i) catalysts: compartmentalization and immobilization on anionic clays for concurrent hybrid catalysis at acidic pH†
Catalysis Science & Technology Pub Date: 2023-02-15 DOI: 10.1039/D2CY02056D
Abstract
The last limitation to concurrent reactions involving hybrid catalysis, i.e. the pH, has been solved in a model hydration–aldolisation cascade towards a rare monosaccharide synthesis by mixing a NHC–gold catalyst and an aldolase. Through enzyme confinement in a cell, itself immobilised and catalysts compartmentalized, pH and catalyst incompatibilities were overcome, giving the corresponding aldol in 68% isolated yield, then opening the scope to other cascade reactions.


Recommended Literature
- [1] Role of primary reaction initiated by 254 nm UV light in the degradation of p-nitrophenol attacked by hydroxyl radicals
- [2] Back cover
- [3] Activity and SO2 resistance of amorphous CeaTiOx catalysts for the selective catalytic reduction of NO with NH3: in situ DRIFT studies†
- [4] An isolable iron(ii) bis(supersilyl) complex as an effective catalyst for reduction reactions†
- [5] 1,2-Bis (3,5-dimethyl dithioene [3,2-b:2′,3′-d]thiophene -2-yl) perfluorocyclopentene: synthesis and photochromic reaction in solution and LB films†
- [6] Imaging atomic motion of light elements in 2D materials with 30 kV electron microscopy†
- [7] Heteroleptic Cu(i) bis-diimine complexes as sensitizers in dye-sensitized solar cells (DSSCs): on some factors affecting intramolecular charge transfer†
- [8] Front cover
- [9] A novel mesoporous hydrogen-bonded organic framework with high porosity and stability†
- [10] Back cover










